molecular formula C9H8O4 B080559 5-Acetylsalicylic acid CAS No. 13110-96-8

5-Acetylsalicylic acid

Cat. No. B080559
CAS RN: 13110-96-8
M. Wt: 180.16 g/mol
InChI Key: NZRDKNBIPVLNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetylsalicylic acid marks a pivotal moment in pharmaceutical chemistry. Initially derived from salicylic acid, its acetylation was achieved to improve tolerability and reduce gastrointestinal side effects. The process involves the acetylation of salicylic acid with acetic anhydride, a reaction catalyzed under acidic conditions to produce acetylsalicylic acid and acetic acid as a byproduct. This modification significantly impacts its pharmacological properties, rendering it a cornerstone in antiplatelet therapy (McKee, Sane, & Deliargyris, 2002).

Scientific Research Applications

Summary of Application

5-Acetylsalicylic acid (ASA) is used to enhance the growth and yield parameters of spring wheat. It helps plants build resistance to various abiotic stresses like drought, high and low temperatures, salinity, and biotic stresses like pathogens .

Method of Application

In a field trial, ASA was applied to spring wheat in two concentrations: 0.3 and 0.5 mM. Each concentration was applied twice at growth stage BBCH 29 (end of tillering) and 7 days afterwards, and at growth stage BBCH 37 (flag leaf just visible) and 7 days afterwards .

Results

The study showed that both the selection of the appropriate concentration and the time of ASA application have a significant impact on the growth and development of the wheat. ASA increased the amount of chlorophyll in the leaves, the number of grains in the ear, the mass of a thousand grains, and grain yield .

2. Pharmacology: Antiplatelet Agent

Summary of Application

ASA, originally used as an anti-inflammatory medication, is predominantly used as an antiplatelet agent for prophylaxis in cardiac patients .

Method of Application

The specific method of application in this context would typically be determined by a healthcare professional, based on the patient’s specific needs and medical history .

Results

Many studies show that the benefits of using ASA far outweigh the potential risk of side effects. It has experienced the longest lasting commercial success and is considered the most popular drug of the modern era .

3. Cardiology: Preventing Thrombosis

Summary of Application

ASA is used as an inhibitor of cyclooxygenase, which plays a role in the formation of platelets. Therefore, it is used to prevent venous and arterial thrombosis .

Method of Application

The specific method of application in this context would typically be determined by a healthcare professional, based on the patient’s specific needs and medical history .

Results

ASA has been shown to be effective in preventing thrombosis, reducing the risk of heart attacks and strokes .

4. Oncology: Cancer Prevention

Summary of Application

ASA is thought to reduce the overall risk of getting cancer, and dying from cancer .

Method of Application

The specific method of application in this context would typically be determined by a healthcare professional, based on the patient’s specific needs and medical history .

Results

While the exact mechanisms are still being studied, some research suggests that ASA may impact a number of cancer signaling pathways and may induce or upregulate cancer suppressor genes .

5. Rheumatology: Treating Rheumatic Fever

Summary of Application

ASA is used to treat rheumatic fever, a disease that can occur following a streptococcal infection, such as strep throat or scarlet fever .

Method of Application

The specific method of application in this context would typically be determined by a healthcare professional, based on the patient’s specific needs and medical history .

Results

ASA has been shown to be effective in reducing the inflammation and pain associated with rheumatic fever .

6. Neurology: Treating Headaches

Summary of Application

ASA is used in the treatment of different types of headaches .

Method of Application

The specific method of application in this context would typically be determined by a healthcare professional, based on the patient’s specific needs and medical history .

Results

ASA has been shown to be effective in reducing the pain associated with headaches .

properties

IUPAC Name

5-acetyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRDKNBIPVLNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156896
Record name 5-Acetylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylsalicylic acid

CAS RN

13110-96-8
Record name 5-Acetylsalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13110-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetylsalicylic acid
Reactant of Route 2
5-Acetylsalicylic acid
Reactant of Route 3
5-Acetylsalicylic acid
Reactant of Route 4
Reactant of Route 4
5-Acetylsalicylic acid
Reactant of Route 5
Reactant of Route 5
5-Acetylsalicylic acid
Reactant of Route 6
Reactant of Route 6
5-Acetylsalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.